Fosamax plus D

Description

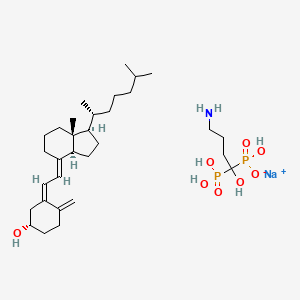

Structure

2D Structure

Properties

CAS No. |

871265-91-7 |

|---|---|

Molecular Formula |

C31H56NNaO8P2 |

Molecular Weight |

655.7 g/mol |

IUPAC Name |

sodium;(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate |

InChI |

InChI=1S/C27H44O.C4H13NO7P2.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3;5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3;6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);/q;;+1/p-1/b22-12+,23-13-;;/t21-,24+,25-,26+,27-;;/m1../s1 |

InChI Key |

HVLYRWMHSQOCIQ-GTYZJCMKSA-M |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |

Origin of Product |

United States |

Mechanistic Elucidation of Alendronate in Bone Remodeling Regulation

Osteoclast-Mediated Bone Resorption Inhibition Pathways

Alendronate, a nitrogen-containing bisphosphonate, primarily exerts its therapeutic effect by potently inhibiting osteoclast-mediated bone resorption. fabad.org.trscirp.org This action helps to shift the balance of bone remodeling in favor of bone formation, thereby increasing bone mineral density. patsnap.comatlantic-bone-screen.com The intricate mechanisms behind this inhibition involve a series of molecular and cellular events.

Molecular Interactions with Bone Hydroxyapatite (B223615) Surfaces

A key characteristic of alendronate and other bisphosphonates is their strong affinity for the mineral component of bone, hydroxyapatite. patsnap.compatsnap.comiucr.org This high binding affinity is attributed to the P-C-P backbone of the bisphosphonate structure, which is analogous to pyrophosphate, a natural inhibitor of mineralization. patsnap.comjbiochemtech.com Alendronate preferentially binds to bone surfaces that are undergoing active resorption, where it is then taken up by osteoclasts. patsnap.compatsnap.comfda.gov The ionic characteristics of alendronate, particularly its anions, allow for a strong interaction with the calcium cations present in the hydroxyapatite matrix, often through bidentate chelation. jbiochemtech.com This binding is quite stable, allowing the drug to remain in the bone for extended periods. patsnap.com

Cellular Localization and Subcellular Effects on Osteoclasts

Once administered, alendronate is rapidly distributed to bone tissue. hres.ca At the cellular level, it shows a preferential localization to sites of active bone resorption, specifically beneath osteoclasts. fda.gov Studies using radiolabeled alendronate have demonstrated a significantly higher uptake on osteoclast surfaces compared to osteoblast surfaces. fda.gov

During bone resorption, the acidic environment created by osteoclasts in the resorption lacunae facilitates the release of alendronate from the bone matrix. fabad.org.trdrugbank.com The released alendronate is then internalized by osteoclasts, likely through fluid-phase endocytosis. drugbank.com Inside the osteoclast, the acidic environment of endocytic vesicles further releases alendronate into the cytosol, where it can exert its intracellular effects. drugbank.com

Impact on Osteoclast Functionality and Viability

Alendronate's primary effect on osteoclasts is the inhibition of their resorptive activity. fda.govnih.gov It disrupts the formation of the ruffled border, a specialized cell membrane structure essential for bone resorption, without interfering with the osteoclast's ability to attach to the bone surface. scirp.orgfda.gov This leads to the inactivation of the osteoclast. pnas.org

Mevalonate (B85504) Pathway Modulation by Nitrogen-Containing Bisphosphonates

The molecular mechanism underlying the effects of nitrogen-containing bisphosphonates like alendronate involves the inhibition of the mevalonate pathway, a critical metabolic pathway for the production of cholesterol and isoprenoid lipids. patsnap.compnas.orgpharmgkb.org Specifically, alendronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). patsnap.compatsnap.compharmgkb.orgpharmgkb.org

The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pnas.orgpharmgkb.org These lipids are crucial for the post-translational modification process known as prenylation, which involves the attachment of these lipid groups to small GTPase signaling proteins like Ras, Rho, and Rac. pnas.orgpharmgkb.orgpharmgkb.org These proteins are vital for maintaining the osteoclast's cytoskeleton, vesicular trafficking, and survival. pnas.orgpharmgkb.org By preventing the prenylation and subsequent activation of these small GTPases, alendronate disrupts normal osteoclast function and induces apoptosis. pnas.orgpharmgkb.org

Bone Turnover Dynamics and Histomorphometric Alterations in Preclinical Models

Preclinical studies in various animal models, including ovariectomized rats and baboons, have consistently demonstrated the efficacy of alendronate in preventing bone loss and increasing bone mass and strength. nih.govresearchgate.net These studies provide valuable insights into the drug's effects on bone turnover dynamics and the resulting structural changes in bone.

In models of osteoporosis, alendronate treatment has been shown to normalize bone turnover rates. researchgate.net Histomorphometric analyses reveal a reduction in the number of bone remodeling sites. fda.gov While both bone resorption and formation are ultimately reduced, the initial and more pronounced effect is on the inhibition of resorption, leading to a net gain in bone mass. fda.govsnmjournals.org

Studies in beagles have shown that alendronate treatment leads to similar absolute levels of bone turnover suppression in both the femoral neck and lumbar vertebrae, despite inherent differences in their baseline remodeling rates. nih.gov This suggests that there may be a lower limit to which alendronate can suppress bone turnover. nih.gov

Histological examinations of bone from alendronate-treated animals have consistently shown that the bone formed during treatment is of normal quality. nih.govresearchgate.net In a rat model of particle-induced osteolysis, alendronate was effective in preventing bone loss around implants and even reversing established bone loss by increasing both neocortical and trabecular bone. drmillett.com

A study on a chicken embryonic development model showed that alendronate exposure had a dose-dependent impact on skeletal growth and mineralization, leading to diminished bone volume and surface parameters at higher concentrations. nih.gov This was associated with decreased expression of genes related to both osteoclast and osteoblast function. nih.gov

The following table summarizes key findings from preclinical studies on the effects of alendronate on bone turnover and histomorphometry.

| Animal Model | Key Findings | Reference(s) |

| Ovariectomized Rats and Baboons | Prevented bone loss, increased bone mass and strength, normalized bone turnover. | nih.govresearchgate.net |

| Beagles | Similar absolute levels of bone turnover suppression in femoral neck and lumbar vertebrae. | nih.gov |

| Rats (Particle-Induced Osteolysis) | Prevented and reversed periprosthetic bone loss, increased neocortical and trabecular bone. | drmillett.com |

| Chicken Embryos | Dose-dependent reduction in skeletal growth and mineralization, decreased osteoclast and osteoblast gene expression. | nih.gov |

Mechanistic Elucidation of Cholecalciferol Vitamin D3 in Mineral Homeostasis

Molecular Mechanisms of Calcium and Phosphate (B84403) Absorption

Calcitriol (B1668218) plays a pivotal role in intestinal calcium and phosphate absorption. wikipedia.orgtandfonline.com It enhances the efficiency of dietary calcium absorption in the small intestine from about 10-15% to 30-40%. tandfonline.com This is achieved through both transcellular and paracellular pathways. cambridge.orgnih.gov

Transcellular Transport: This active, saturable process involves three main steps regulated by calcitriol. nih.gov

Calcium enters the intestinal epithelial cells through the apical membrane via the transient receptor potential vanilloid type 6 (TRPV6) calcium channel. nih.gov

Inside the cell, calcium binds to calbindin-D9k, a calcium-binding protein that facilitates its transport across the cell and buffers it to prevent cellular toxicity. nih.gov

Finally, calcium is extruded from the cell across the basolateral membrane into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b). nih.gov

Paracellular Transport: This passive, non-saturable pathway allows calcium to move between the intestinal epithelial cells. Calcitriol can enhance this process by altering the permeability and selectivity of the tight junctions between these cells, specifically by modulating the expression of proteins like claudins. wjgnet.com

Calcitriol also stimulates the intestinal absorption of phosphate. wikipedia.org While the exact mechanisms are still being fully elucidated, it is known to involve the sodium-phosphate cotransporter NaPi-IIb. researchgate.net However, the regulation of phosphate absorption by vitamin D appears to be more complex and potentially indirect compared to its regulation of calcium. researchgate.net

Endocrine Regulation via Calcitriol Synthesis and Receptor-Mediated Actions

The synthesis of calcitriol in the kidneys is a tightly regulated process, forming a critical control point in calcium and phosphate homeostasis. wikipedia.orgmdpi.com Several factors modulate the activity of the enzyme 1α-hydroxylase (CYP27B1), which is responsible for converting calcifediol (B1668214) to calcitriol. mdpi.commdpi.com

Parathyroid Hormone (PTH): Low serum calcium levels trigger the secretion of PTH from the parathyroid glands. cambridge.org PTH then stimulates the activity of 1α-hydroxylase in the kidneys, leading to increased production of calcitriol. wikipedia.orgtandfonline.com

Fibroblast Growth Factor 23 (FGF23): This hormone, primarily produced by osteocytes and osteoblasts, is released in response to high serum phosphate levels. tandfonline.commdpi.com FGF23 suppresses the synthesis of calcitriol by inhibiting 1α-hydroxylase. tandfonline.com

Calcitriol (Negative Feedback): Calcitriol itself inhibits its own synthesis by suppressing the activity of 1α-hydroxylase, forming a negative feedback loop. tandfonline.commdpi.com It also stimulates the expression of the enzyme 24-hydroxylase (CYP24A1), which initiates the breakdown of both calcifediol and calcitriol. mdpi.commdpi.com

Once synthesized, calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor. wikipedia.orgtandfonline.com This ligand-bound VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.commdpi.com This complex then translocates to the cell nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. tandfonline.commdpi.com

Direct and Indirect Cellular Influences on Osteoblast and Osteoclast Activity

Vitamin D's influence on bone cells, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), is multifaceted, involving both direct and indirect actions. nih.govfrontiersin.org

Indirect Actions: The primary way vitamin D affects bone is by regulating calcium and phosphate homeostasis. nih.gov By ensuring adequate intestinal absorption of these minerals, it provides the necessary building blocks for bone mineralization. mdpi.com Rickets and osteomalacia, the skeletal diseases characteristic of severe vitamin D deficiency, can largely be corrected by normalizing serum calcium and phosphate levels, highlighting the importance of this indirect role. nih.gov

Direct Actions:

Osteoblasts: Osteoblasts express the VDR, allowing calcitriol to directly influence their function. frontiersin.orgoup.com In vitro studies have shown that calcitriol can stimulate osteoblast differentiation and the production of bone matrix proteins like osteocalcin (B1147995) and osteopontin. frontiersin.orgmdpi.com It also promotes the mineralization of the bone matrix. frontiersin.orgmdpi.com The complete vitamin D endocrine system, including the enzymes for synthesizing and breaking down calcitriol, is present in osteoblasts, suggesting an autocrine/paracrine function where the bone cells can locally produce and respond to active vitamin D. frontiersin.orgmdpi.com

Osteoclasts: The effect of vitamin D on osteoclasts is primarily indirect, mediated through osteoblasts. Calcitriol stimulates osteoblasts to express Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). mdpi.comfrontiersin.org RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation and maturation into active osteoclasts, which then resorb bone. mdpi.comfrontiersin.org While some studies suggest a direct effect of calcitriol on osteoclastogenesis, its primary role in bone resorption is considered to be mediated via the osteoblastic RANKL expression. mdpi.comfrontiersin.org

Vitamin D Receptor Signaling in Bone Cell Biology

The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily and is crucial for mediating the genomic effects of calcitriol. wikipedia.orgtandfonline.com VDRs are found in all major skeletal cell types, including chondrocytes, osteoblasts, osteocytes, and osteoclasts. nih.govoup.com The abundance of VDR is highest in osteoblasts and osteocytes. oup.com

The binding of calcitriol to the VDR initiates a cascade of molecular events. The activated VDR-RXR heterodimer acts as a transcription factor, regulating the expression of a multitude of genes involved in bone metabolism. mdpi.comfrontiersin.org

Key Research Findings on VDR Signaling in Bone Cells:

| Cell Type | Effect of VDR Signaling | Key Target Genes/Pathways |

| Osteoblasts | Stimulates differentiation and mineralization. frontiersin.org Regulates production of bone matrix proteins. frontiersin.org | Alkaline Phosphatase (ALPL), Osteocalcin (BGLAP), Osteopontin (SPP1), RANKL. frontiersin.orgfrontiersin.org |

| Osteocytes | Regulates the expression of FGF23, a key hormone in phosphate homeostasis. mdpi.com | Fibroblast Growth Factor 23 (FGF23), PHEX. mdpi.com |

| Chondrocytes | Influences endochondral bone formation and systemic mineral homeostasis via FGF23. nih.gov | Fibroblast Growth Factor 23 (FGF23). nih.gov |

| Osteoclasts | Primarily indirect stimulation of differentiation via osteoblastic RANKL expression. mdpi.comfrontiersin.org | RANK/RANKL pathway. frontiersin.org |

The stage of osteoblast differentiation is a critical determinant of the cellular response to VDR signaling. mdpi.com For example, the stimulation of the phosphaturic hormone FGF23 by calcitriol occurs specifically in late-stage osteoblasts and osteocytes. mdpi.com This intricate regulation allows for a fine-tuning of bone metabolism and mineral homeostasis in response to systemic needs.

Table of Compound Names

| Common Name | Chemical Name/Synonym |

| Alendronate Sodium | (4-amino-1-hydroxy-1-phosphono-butyl)phosphonic acid, monosodium salt, trihydrate |

| Cholecalciferol | Vitamin D3 |

| Calcifediol | 25-hydroxycholecalciferol, 25(OH)D |

| Calcitriol | 1,25-dihydroxycholecalciferol, 1,25(OH)2D |

| Ergocalciferol | Vitamin D2 |

| Parathyroid Hormone | PTH |

| Fibroblast Growth Factor 23 | FGF23 |

| Retinoid X Receptor | RXR |

| Receptor Activator of Nuclear Factor Kappa-B Ligand | RANKL |

| Receptor Activator of Nuclear Factor Kappa-B | RANK |

| Osteocalcin | Bone Gamma-Carboxyglutamic Acid-Containing Protein (BGLAP) |

| Osteopontin | Secreted Phosphoprotein 1 (SPP1) |

| Alkaline Phosphatase | ALPL |

| PHEX | Phosphate-Regulating Neutral Endopeptidase, X-linked |

Synergistic and Independent Contributions of Alendronate and Cholecalciferol to Bone Biology

Interplay in Bone Mineralization Processes and Matrix Maturation

Alendronate's primary mechanism involves inhibiting osteoclasts, the cells responsible for breaking down bone tissue. proteopedia.orgdrugbank.com This reduction in bone resorption allows for a more favorable environment for bone formation and mineralization. nps.org.au Research indicates that by slowing down bone turnover, alendronate allows for a prolonged period of secondary mineralization, which can increase the mineral content of the bone matrix. researchgate.net Studies have shown that long-term alendronate use can lead to a significant increase in the mean degree of mineralization in both compact and cancellous bone. researchgate.net

Cholecalciferol is essential for the absorption of calcium and phosphorus from the intestine, two minerals critical for bone mineralization. semanticscholar.org Vitamin D, in its active form calcitriol (B1668218), directly influences bone formation. fda.gov While high concentrations of some bisphosphonates can inhibit mineralization, lower concentrations of alendronate have been found to potentiate the mineralization of human osteoblastic cells in the presence of 1,25-dihydroxycholecalciferol. jst.go.jp This potentiation is associated with an increased synthesis of bone matrix proteins like osteocalcin (B1147995) and collagen. jst.go.jp The combination, therefore, ensures that while bone resorption is controlled, the necessary components for building a strong bone matrix are available and their incorporation is supported.

Table 1: Impact of Alendronate and Cholecalciferol on Bone Mineralization

| Compound | Primary Role in Mineralization | Effect on Bone Matrix |

|---|---|---|

| Alendronate | Indirectly promotes mineralization by inhibiting bone resorption, allowing for prolonged secondary mineralization. researchgate.net | Potentiates mineralization and increases synthesis of osteocalcin and collagen at lower concentrations. jst.go.jp |

| Cholecalciferol | Essential for intestinal absorption of calcium and phosphorus, key minerals for bone formation. semanticscholar.org | Supports the mineralization of the organic matrix laid down by osteoblasts. |

Modulation of Bone Remodeling Unit Activity and Balance

Bone remodeling is a continuous process involving the coordinated action of osteoclasts and osteoblasts in what is known as the bone remodeling unit (or basic multicellular unit, BMU). nih.govfrontiersin.org In conditions like osteoporosis, the balance is tipped towards excessive resorption by osteoclasts. mdpi.com

Alendronate directly targets osteoclasts, inducing their apoptosis (programmed cell death) and thereby reducing their resorptive activity. proteopedia.orgsemanticscholar.org This leads to a decrease in the "birth rate" or activation frequency of new BMUs. researchgate.net By suppressing bone resorption, alendronate allows bone formation to continue, leading to a net gain in bone mass over time. nps.org.au

Cholecalciferol's role in this process is more indirect but equally vital. Adequate vitamin D levels are necessary for the normal functioning of both osteoblasts and osteoclasts. frontiersin.org Vitamin D deficiency can lead to impaired mineralization and an increase in bone turnover as the body tries to compensate for low calcium levels. By ensuring sufficient vitamin D levels, the combination therapy helps to maintain a more balanced bone remodeling process.

Influence on Parathyroid Hormone Dynamics and Feedback Loops

Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) metabolism. nih.gov It stimulates bone resorption to release calcium into the bloodstream. nih.gov In states of vitamin D deficiency, low calcium absorption can lead to secondary hyperparathyroidism, where elevated PTH levels drive further bone loss. semanticscholar.org

The administration of cholecalciferol can help to correct vitamin D deficiency, thereby improving calcium absorption and suppressing elevated PTH levels. semanticscholar.org Studies have shown that a combination of alendronate and cholecalciferol can significantly elevate serum 25-hydroxyvitamin D levels, which in turn can help to lower PTH. semanticscholar.org

Interestingly, alendronate itself can have a complex interaction with PTH. While some studies suggest that potent antiresorptive drugs like alendronate can lead to a transient increase in PTH levels, others have not observed this effect. oup.comoup.com In men with osteoporosis, concurrent administration of alendronate was found to attenuate the ability of parathyroid hormone to increase bone mineral density, possibly by reducing PTH-induced stimulation of bone formation. nih.govresearchgate.net However, in patients with primary hyperparathyroidism, alendronate has been shown to increase bone mineral density without significantly altering PTH levels. oup.com

Table 2: Research Findings on Alendronate, Cholecalciferol, and PTH

| Study Focus | Key Finding | Citation |

|---|---|---|

| Alendronate and calcitriol vs. alendronate and cholecalciferol | The alendronate and calcitriol combination had a more significant effect on lowering serum PTH levels. | semanticscholar.org |

| Alendronate and cholecalciferol in normocalcemic primary hyperparathyroidism | No significant changes in serum PTH levels were observed after one year of treatment. | nih.gov |

| Alendronate in primary hyperparathyroidism | Alendronate treatment did not increase PTH levels. | oup.com |

| Alendronate combined with PTH in men with osteoporosis | Alendronate impaired the ability of PTH to increase bone mineral density. nih.govresearchgate.net | nih.govresearchgate.net |

Effects on Biochemical Markers of Bone Turnover

The effects of alendronate and cholecalciferol on bone biology can be monitored through various biochemical markers of bone turnover. These markers reflect the rate of bone formation and resorption.

Alendronate treatment consistently leads to a significant reduction in markers of bone resorption, such as urinary N-telopeptide (NTx) and deoxypyridinoline. snmjournals.orgresearchgate.net This is a direct consequence of its inhibitory effect on osteoclasts. snmjournals.org Subsequently, markers of bone formation, such as bone-specific alkaline phosphatase (BSAP) and osteocalcin, also decrease, reflecting the coupling of bone formation to resorption. fda.govdiabetesjournals.org This indicates that the rate of bone turnover reaches a new, lower steady-state. fda.gov

Table 3: Effect of Alendronate on Biochemical Markers of Bone Turnover

| Marker Type | Specific Marker | Effect of Alendronate |

|---|---|---|

| Bone Resorption | Urinary N-telopeptide (NTx) | Significant decrease. oup.comsnmjournals.org |

| Deoxypyridinoline | Significant decrease. researchgate.net | |

| Bone Formation | Bone-specific alkaline phosphatase (BSAP) | Decrease. fda.govsnmjournals.org |

| Osteocalcin | Decrease. fda.govsemanticscholar.org | |

| Total serum alkaline phosphatase | Decrease. fda.gov |

Pharmacokinetic and Pharmacodynamic Interrelationships of the Combined Compounds

Absorption and Distribution Profiles of Alendronate

Alendronate, a potent bisphosphonate, is a cornerstone in the treatment of osteoporosis, primarily by inhibiting osteoclast-mediated bone resorption. ontosight.aidrugbank.com Its journey through the body, however, is marked by distinct pharmacokinetic characteristics.

Factors Influencing Oral Absorption Efficiency and Variability

The oral bioavailability of alendronate is notably low, typically less than 1%. ontosight.aipdr.net Several factors significantly influence its absorption from the gastrointestinal tract. Food, for instance, drastically reduces bioavailability; taking alendronate with food or even up to two hours before a meal can render its absorption almost negligible. pdr.neteuropa.eu Beverages such as coffee and orange juice have been shown to decrease bioavailability by approximately 60%. fda.govresearchgate.net

The presence of multivalent cations, particularly calcium, can also interfere with alendronate absorption. fda.govhres.ca This is why it is recommended to take the medication with plain water. europa.eu Studies in rats have demonstrated that mineral water with high calcium concentrations can significantly decrease the absorption of alendronate. researchgate.net Even the timing of a meal relative to drug administration has a substantial impact. When administered 30 to 60 minutes before a standardized breakfast, alendronate's bioavailability was reduced by about 40% compared to a two-hour wait. fda.gov

Interestingly, some medications can also affect its absorption. For example, intravenous ranitidine (B14927) has been shown to double the oral bioavailability of alendronate, though the clinical significance of this for oral H2-antagonists is not fully understood. fda.gov Conversely, oral prednisone (B1679067) did not produce a clinically meaningful change in alendronate's oral bioavailability. fda.gov

| Factor | Effect on Bioavailability | Reference |

|---|---|---|

| Food (taken with or up to 2 hours before) | Becomes almost negligible | pdr.neteuropa.eu |

| Coffee or Orange Juice | Reduced by approximately 60% | fda.govresearchgate.net |

| Multivalent Cations (e.g., Calcium) | Interferes with absorption | fda.govhres.ca |

| Meal Timing (30-60 mins before vs. 2 hours before) | Reduced by approximately 40% | fda.gov |

| Intravenous Ranitidine | Doubles bioavailability | fda.gov |

Skeletal Retention and Systemic Clearance Mechanisms

Once absorbed into the systemic circulation, alendronate is rapidly cleared from the plasma. nih.gov A significant portion, estimated to be between 40% and 60% of an intravenous dose, is taken up by the skeleton, where it binds to hydroxyapatite (B223615) at sites of active bone remodeling. nih.govnih.govnih.gov The drug that is not retained by the bone is excreted unchanged by the kidneys. nih.govnih.gov There is no evidence that alendronate is metabolized in either animals or humans. fda.govnih.gov

The renal clearance of alendronate has been measured at approximately 71 mL/min. nih.govhres.ca Preclinical studies in rats suggest an active renal transport system is involved in its excretion. nih.gov The terminal half-life of alendronate in the body is exceptionally long, estimated to be over 10 years, which is a reflection of its slow release from the skeleton. pdr.nethres.ca This long residence time in bone is fundamental to its sustained pharmacodynamic effect. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | <1% to 1.8% | ontosight.ainih.govnih.govdovepress.com |

| Plasma Protein Binding | ~78% | fda.govhres.ca |

| Renal Clearance | 71 mL/min | nih.govhres.ca |

| Skeletal Retention | 40-60% of IV dose | nih.govnih.gov |

| Terminal Half-life | >10 years | pdr.nethres.ca |

Absorption and Metabolic Pathways of Cholecalciferol

Cholecalciferol, or vitamin D3, is a fat-soluble vitamin crucial for calcium homeostasis and bone metabolism. reactome.orgwikipedia.org Its activation in the body involves a series of metabolic steps.

Hepatic and Renal Hydroxylation Processes of Vitamin D3

Vitamin D3, whether synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to UVB light or obtained from dietary sources, is biologically inactive. clinref.comnih.gov The activation process begins in the liver, where it undergoes hydroxylation by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxycholecalciferol (calcifediol). clinref.comresearchgate.netmdpi.com This is the major circulating form of vitamin D and is used to assess a person's vitamin D status. wikipedia.orgfrontiersin.org

The second and final activation step occurs mainly in the kidneys. researchgate.net Here, the enzyme 1-alpha-hydroxylase (CYP27B1) converts calcifediol (B1668214) into the biologically active form, 1,25-dihydroxycholecalciferol (calcitriol). wikipedia.orgclinref.commedscape.org This final hydroxylation is a tightly regulated, rate-limiting step. medscape.org

Plasma Transport, Binding Proteins, and Storage Forms of Vitamin D Metabolites

In the bloodstream, vitamin D and its metabolites are not freely available. They are primarily transported bound to a specific carrier protein called vitamin D-binding protein (DBP), also known as group-specific component (Gc-globulin). researchgate.netfrontiersin.org DBP binds approximately 85-90% of the circulating 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D. researchgate.netmdpi.com A smaller portion, around 15%, is bound to albumin, while less than 1% circulates in a free, unbound form. frontiersin.org

DBP has a high affinity for vitamin D metabolites, creating a large circulating reservoir of 25-hydroxyvitamin D, which helps to prevent rapid deficiency. frontiersin.orgfrontiersin.org The DBP-bound form is generally considered less available to target tissues, with the exception of the kidney, which has a specific transport system (megalin/cubilin) to take up the DBP-25(OH)D complex. frontiersin.org The "free hormone hypothesis" suggests that it is the unbound form of the vitamin D hormone that is readily available to enter cells and exert its biological effects. frontiersin.org Excess non-hydroxylated vitamin D is stored in adipose tissue and muscle. clinref.com

Influence of Co-administration on Individual Compound Pharmacokinetics

Studies have been conducted to assess whether the co-administration of alendronate and cholecalciferol in a combination tablet affects the pharmacokinetics of each component. Bioequivalence studies have shown that the alendronate component in the combination tablet is bioequivalent to the alendronate tablet administered alone. europa.eu Similarly, the presence of alendronate does not appear to significantly affect the bioavailability of vitamin D3 from the combination tablet. fda.gov

Drug Drug and Drug Nutrient Interactions in the Context of Combination Therapy Research

Impact of Multivalent Cations and pH Modifiers on Alendronate Absorption Kinetics

The oral bioavailability of alendronate is inherently low, estimated to be around 0.6%. mims.com This is further compromised by interactions that reduce its absorption from the gastrointestinal tract.

A primary mechanism of interaction is the chelation of alendronate by multivalent cations, forming insoluble complexes that cannot be absorbed. mdpi.com This interaction significantly reduces alendronate's bioavailability. For instance, co-administration with calcium can drastically interfere with alendronate absorption. peacehealth.orgmedcentral.com Similarly, other cations like magnesium and iron also impair its uptake. ukclinicalpharmacy.orgpdr.net Research shows that beverages such as coffee or orange juice can decrease alendronate's absorption by approximately 60%. mims.com To mitigate this, a waiting period of at least 30 to 60 minutes is recommended between taking alendronate and any other oral medications, supplements, or food. medcentral.comnih.gov

The pH of the stomach also plays a role in alendronate absorption. While some research suggests that an increase in gastric pH to above 6 could potentially double alendronate absorption, the clinical impact of pH-modifying drugs like proton pump inhibitors (PPIs) is complex and debated. mims.comacs.org Some studies indicate that PPIs may reduce the effectiveness of alendronate in preventing hip fractures. jwatch.orgresearchgate.netnih.gov A large, population-based study found that concurrent PPI use was associated with a loss of protection against hip fractures with alendronate, particularly in older patients. researchgate.netnih.gov The hazard ratio for hip fracture reduction was 0.61 for alendronate users not taking PPIs, but this was attenuated to 0.81 in concurrent PPI users. researchgate.netacpjournals.org The proposed mechanisms include impaired calcium absorption and a potential direct effect on the osteoclast proton pump. researchgate.netfrontiersin.org

| Interacting Substance | Effect on Alendronate Bioavailability | Mechanism | Citation |

|---|---|---|---|

| Food (e.g., standard breakfast) | Reduced by 85-90% | Chelation and other food effects | mims.comnih.gov |

| Coffee or Orange Juice | Reduced by ~60% | Chelation and pH effects | mims.compdr.net |

| Calcium Supplements | Significant reduction | Chelation (forms insoluble complexes) | peacehealth.orgmedscape.com |

| Iron Supplements | Significant reduction | Chelation (forms insoluble complexes) | ukclinicalpharmacy.orgpdr.netdrugs.com |

| Magnesium-containing Antacids | Significant reduction | Chelation (forms insoluble complexes) | pdr.netdrugs.com |

| Proton Pump Inhibitors (PPIs) | Potential attenuation of anti-fracture efficacy | Disputed; may involve reduced calcium absorption or direct osteoclast effects | jwatch.orgresearchgate.netnih.gov |

Potential Modulations of Vitamin D Metabolism by Co-administered Pharmaceutical Agents

The cholecalciferol (vitamin D3) component of Fosamax plus D must undergo two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). nih.gov This metabolic process, primarily involving cytochrome P450 (CYP) enzymes in the liver (CYP2R1, CYP3A4) and kidneys (CYP27B1), can be altered by various co-administered drugs. nih.govdrugbank.com

Certain medications can induce the activity of hepatic CYP enzymes, leading to an accelerated catabolism of vitamin D and its metabolites into inactive forms. This can result in lower serum levels of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status. oatext.come-acnm.org A key mechanism involves the activation of the pregnane (B1235032) X receptor (PXR), which upregulates enzymes like CYP24A1 (24-hydroxylase) responsible for degrading vitamin D. oatext.comnih.gov

Key drug classes known to affect vitamin D metabolism include:

Anticonvulsants: Older antiepileptic drugs such as phenobarbital, phenytoin, and carbamazepine (B1668303) are potent inducers of CYP enzymes and can significantly lower vitamin D levels. e-acnm.orgnih.govmdpi.commedcentral.com

Glucocorticoids: These anti-inflammatory drugs can impair vitamin D metabolism, possibly by increasing the expression of the catabolizing enzyme 24-hydroxylase and inhibiting hepatic 25-hydroxylase. e-acnm.orgmdpi.com

Antiretroviral drugs: Certain agents used in HIV therapy have been associated with vitamin D deficiency. nih.govconsensus.app

Statins: Some statins, like atorvastatin (B1662188) and simvastatin, are metabolized by CYP3A4. mdpi.comgoodrx.com Since CYP3A4 is also involved in vitamin D metabolism, there is a potential for interaction, which may alter the levels of both the statin and vitamin D. nih.govmdpi.comgoodrx.com

| Drug Class | Example Agents | Mechanism of Interaction | Citation |

|---|---|---|---|

| Anticonvulsants (enzyme-inducing) | Phenytoin, Carbamazepine, Phenobarbital | Induction of hepatic CYP enzymes (e.g., CYP3A4) and PXR activation, leading to accelerated catabolism of 25(OH)D. | e-acnm.orgnih.govmedcentral.com |

| Glucocorticoids | Dexamethasone, Prednisone (B1679067) | Increased expression of CYP24A1 (24-hydroxylase), enhancing vitamin D degradation; may also inhibit hepatic 25-hydroxylase. | e-acnm.orgmdpi.com |

| Antiretrovirals | Tenofovir disoproxil fumarate (B1241708) (TDF) | Exacerbates vitamin D deficiency, potentially through renal toxicity and altered mineral metabolism. | nih.govconsensus.app |

| Statins | Atorvastatin, Lovastatin, Simvastatin | Metabolized by CYP3A4, which also participates in vitamin D metabolism, potentially leading to altered levels. | mdpi.comgoodrx.com |

| Fat Absorption Inhibitors | Orlistat | Reduces absorption of fat-soluble vitamins, including vitamin D. | e-acnm.org |

Systemic Effects on Calcium and Phosphate (B84403) Balance Associated with Co-therapy

The combination of alendronate and cholecalciferol is designed to create a favorable environment for bone health by inhibiting bone resorption and ensuring adequate vitamin D status for calcium absorption. Alendronate's action can lead to small, often asymptomatic, decreases in serum calcium and phosphate as these minerals are incorporated into bone. nih.govhres.caeuropa.eu The co-administered cholecalciferol helps to counteract this by promoting intestinal calcium absorption. drugbank.com

When other drugs that influence mineral homeostasis are introduced, this balance can be perturbed. For example:

Thiazide Diuretics: These drugs reduce renal calcium excretion, which, when combined with the enhanced calcium absorption from vitamin D, could potentially increase the risk of hypercalcemia.

Loop Diuretics: Conversely, loop diuretics increase renal calcium excretion, which could potentially lead to hypocalcemia, especially if vitamin D and calcium intake are insufficient. pdr.net

Aminoglycosides: Co-administration with bisphosphonates can lead to severe hypocalcemia as both drug classes can lower serum calcium levels through different mechanisms. ukclinicalpharmacy.org

Glucocorticoids: These agents can decrease intestinal calcium absorption, an effect that is counteracted by the cholecalciferol in this compound. However, the net effect on calcium balance requires careful consideration. nih.goveuropa.eu

The interplay between alendronate, vitamin D, and other medications can also affect the parathyroid hormone (PTH) feedback loop. Alendronate-induced decreases in serum calcium can stimulate PTH secretion, while adequate vitamin D levels tend to suppress PTH. nih.govfrontiersin.org Co-therapies that alter calcium or vitamin D levels will invariably impact PTH regulation, further influencing bone turnover and mineral balance. frontiersin.org

Implications for Optimizing Bone Metabolic Response

The potential for drug-drug and drug-nutrient interactions has significant implications for maximizing the therapeutic benefit of this compound. A sufficient vitamin D status is essential for an adequate response to bisphosphonate therapy. oatext.comnih.gov Therefore, managing interactions that could lead to vitamin D deficiency is critical.

For the alendronate component, patient education regarding the separation of administration from food, beverages, and particularly supplements containing multivalent cations, is paramount to ensure adequate absorption. mdpi.comnih.gov In patients requiring acid-suppressing therapy, the potential for reduced alendronate efficacy, especially with PPIs, warrants consideration and monitoring. jwatch.orgnih.gov

For the cholecalciferol component, awareness of co-medications that can accelerate its metabolism is key. In patients taking drugs like certain anticonvulsants or long-term glucocorticoids, monitoring of serum 25(OH)D levels may be necessary to ensure that the vitamin D dose within the combination product is sufficient to maintain an optimal status. mdpi.com

Ultimately, optimizing the bone metabolic response to this compound in the setting of polypharmacy requires a comprehensive approach. This includes a thorough medication review to identify potential interactions, patient counseling on proper administration, and targeted laboratory monitoring when indicated. Such strategies are essential to mitigate negative interactions and ensure that patients receive the full benefit of this combination therapy for osteoporosis.

Preclinical Investigative Models in Bone Biology Research

In Vivo Animal Models for Bone Metabolism and Disease Pathogenesis Studies

Animal models are indispensable for studying the integrated physiological response to therapeutic interventions in a living system. They allow for the examination of bone quality, architecture, and strength in ways that are not possible in vitro.

The ovariectomized (OVX) rodent, particularly the rat and mouse, is a widely accepted and classic model for studying postmenopausal osteoporosis. capes.gov.brplos.org The surgical removal of the ovaries induces estrogen deficiency, leading to an imbalance in bone remodeling characterized by increased bone resorption over formation, which results in significant bone loss. plos.orgconicet.gov.ar This model effectively mimics the hormonal changes and subsequent skeletal deterioration observed in postmenopausal women. plos.org

In this context, preclinical studies have utilized the OVX model to investigate the efficacy of alendronate, a potent bisphosphonate that inhibits osteoclast-mediated bone resorption, and vitamin D, which is crucial for calcium homeostasis and bone health. ors.orgeuropa.eu Research has shown that treatment with alendronate can prevent the bone loss associated with ovariectomy. ors.orgnih.govresearchgate.net Studies investigating the combined or sequential effects of alendronate and vitamin D metabolites have demonstrated significant benefits. For instance, in aged OVX rats, a model for established osteoporosis, the combination of alendronate and 1α-hydroxyvitamin D3 was shown to significantly increase bone mineral density (BMD) and mechanical strength in both the lumbar vertebrae and femur compared to vehicle-treated controls. capes.gov.brresearchgate.net The improvement in bone strength was found to be proportional to the increase in bone mass. capes.gov.brresearchgate.netnih.gov

Further research has highlighted the importance of vitamin D sufficiency for the optimal efficacy of bisphosphonates. One study in OVX rats found that vitamin D insufficiency reduced the protective effect of bisphosphonate treatment on bone mass recovery. conicet.gov.ar Animals with normal vitamin D status that received a bisphosphonate showed significantly higher lumbar spine and proximal tibia BMD compared to vitamin D-insufficient animals. conicet.gov.ar Conversely, another study in OVX rats showed that while alendronate treatment alone significantly enhanced the shear strength of hydroxyapatite-coated implants, the addition of 1,25(OH)2D3 (calcitriol) did not provide a significant synergistic effect on implant fixation, although it did contribute to increased cancellous bone mineral density when combined with alendronate preoperatively. ors.orgnih.gov

Table 1: Selected Findings from Ovariectomized Rodent Model Studies

| Study Focus | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Combined Therapy | Aged Ovariectomized Rats | Combined alendronate and 1α-hydroxyvitamin D3 significantly increased BMD and mechanical strength of the lumbar vertebra and midfemur compared to vehicle-treated groups. | capes.gov.brresearchgate.net |

| Sequential Therapy | Ovariectomized Rats | Sequential treatment with alendronate followed by 1α-hydroxyvitamin D3 resulted in higher BMD and mechanical strength compared to alendronate withdrawal or vehicle groups. | nih.gov |

| Vitamin D Sufficiency | Ovariectomized Wistar Rats | Vitamin D insufficiency was found to reduce the protective effect of bisphosphonate therapy on preventing bone loss. | conicet.gov.ar |

| Implant Fixation | Ovariectomized Wistar Rats | Alendronate treatment enhanced the fixation of hydroxyapatite-coated implants; the addition of calcitriol (B1668218) did not show a significant synergistic effect on fixation strength but did increase cancellous BMD when combined preoperatively. | ors.orgnih.gov |

| Metabolic Effects | Ovariectomized Mice | Alendronate treatment increased bone mineral density and cortical bone thickness and had profound effects on overall energy metabolism. | plos.orgresearchgate.net |

To quantify the effects of therapeutic agents on bone, researchers employ advanced imaging and analytical techniques such as micro-computed tomography (micro-CT) and bone histomorphometry. nih.govscielo.br Micro-CT is a non-destructive, high-resolution three-dimensional imaging technique that allows for the detailed analysis of bone microarchitecture. researchgate.netnih.gov Histomorphometry involves the microscopic examination of specially prepared bone sections to quantify cellular and structural parameters of bone remodeling. scielo.brnih.gov

In studies using OVX rodent models, micro-CT analysis has consistently demonstrated the positive effects of alendronate on bone structure. plos.orgmdpi.com Treatment with alendronate in OVX mice led to significant increases in trabecular bone mineral density (Tb.BMD), bone volume fraction (BV/TV), trabecular thickness (Tb.Th), and trabecular number (Tb.N), along with a decrease in trabecular separation (Tb.Sp) and the structure model index (SMI), indicating a shift towards a more robust, plate-like trabecular structure. plos.org Similar findings were observed in OVX rats, where alendronate prevented the deterioration of trabecular bone microarchitecture. nih.govmdpi.com

Histomorphometric analyses complement these findings by providing cellular-level data. Studies have confirmed that the improvements in bone mass and structure seen with alendronate are associated with a decrease in bone turnover, characterized by reduced osteoclast surfaces and a subsequent reduction in bone formation rate, as bone resorption and formation are coupled processes. capes.gov.brresearchgate.nethres.ca The combination of alendronate and vitamin D metabolites has been shown to be particularly effective in increasing trabecular number and decreasing bone turnover. capes.gov.brresearchgate.net In a glucocorticoid-induced osteoporosis model in rats, histomorphometric analysis of the femur showed that combined treatment with alendronate and vitamin D3 resulted in a significant increase in cortical thickness compared to the untreated osteoporosis group. scielo.br

Table 2: Key Micro-CT and Histomorphometric Parameters in Bone Analysis

| Parameter | Abbreviation | Description | Typical Effect of Alendronate in OVX Models | Citations |

|---|---|---|---|---|

| Bone Volume Fraction | BV/TV | The fraction of the total volume of a region of interest that is occupied by mineralized bone. | Increase | plos.orgresearchgate.netmdpi.com |

| Trabecular Number | Tb.N | The average number of trabeculae per unit length. | Increase | plos.orgnih.gov |

| Trabecular Thickness | Tb.Th | The average thickness of the trabeculae. | Increase | plos.orgnih.gov |

| Trabecular Separation | Tb.Sp | The average distance between trabeculae. | Decrease | plos.orgnih.gov |

| Structure Model Index | SMI | An indicator of the plate-like or rod-like nature of trabecular structure. Lower values indicate more plate-like structures. | Decrease | plos.org |

| Mineralizing Surface | MS/BS | The percentage of bone surface that is actively mineralizing. | Decrease | nih.gov |

| Bone Formation Rate | BFR/BS | The rate at which new bone is formed on a given surface area. | Decrease | nih.gov |

| Osteoclast Surface | OcS/BS | The percentage of bone surface covered by osteoclasts. | Decrease | nih.gov |

In Vitro Cell Culture Systems for Osteoclast and Osteoblast Lineage Research

While animal models provide systemic insights, in vitro cell culture systems are essential for investigating the direct cellular and molecular mechanisms of drug action. mdpi.com Research on alendronate and vitamin D often involves monocultures of osteoblasts (bone-forming cells) or osteoclasts (bone-resorbing cells), as well as co-culture systems that model the interaction between these two cell types. mdpi.compnas.org

Preclinical studies confirm that alendronate's primary mechanism is the direct inhibition of osteoclast activity. europa.eunih.gov In vitro, alendronate has been shown to suppress the bone-resorbing activity of osteoclasts and can induce osteoclast apoptosis. pnas.orgnih.gov The formation of osteoclasts in culture, often stimulated by factors like 1,25-dihydroxyvitamin D3, is also inhibited by alendronate. pnas.org

The effect of alendronate on osteoblasts is more complex. Some studies report that alendronate can promote osteoblast differentiation and the expression of osteogenic markers like alkaline phosphatase (ALP) and osteocalcin (B1147995). nih.gove-century.us For example, one study demonstrated that alendronate stimulated osteoblast differentiation through specific signaling pathways, including STAT1 and STAT3. nih.gove-century.us However, other research indicates that the effects can be dose-dependent. A study using silk-hydroxyapatite films found that low doses of alendronate resulted in increased metabolic activity and calcium deposition by osteoblasts, while higher, clinically-relevant doses were inhibitory to both osteoblasts and osteoclasts. nih.gov Similarly, another study found that zoledronate, a different bisphosphonate, had a variable and dose-dependent effect on osteoblast proliferation, with stimulation at certain concentrations and inhibition at higher ones. clinexprheumatol.org

Vitamin D3, typically in its active form 1,25-dihydroxyvitamin D3 (calcitriol), is a common component in these culture systems. It is often used to stimulate the differentiation of osteoblast precursors or to induce osteoblasts to release factors that promote osteoclast formation. mdpi.compnas.org Studies have also shown that vitamin D3 can enhance the metabolic effects of bisphosphonates on osteoblasts, for instance by augmenting the zoledronate-induced increase in osteocalcin synthesis. clinexprheumatol.org These in vitro models are crucial for parsing the direct cellular effects of alendronate and vitamin D, providing a mechanistic basis for the observations made in in vivo studies.

Pharmaceutical Formulation Science and Analytical Method Development

Formulation Strategies for Fixed-Dose Combinations

The primary goals for formulating a combination of alendronate and cholecalciferol are to improve patient adherence by reducing the number of tablets a patient needs to take and to ensure that the formulation is both stable and effective. dc.govfda.gov The presence of vitamin D in the combination is considered rational as it is essential for calcium absorption and is recommended for patients undergoing bisphosphonate therapy. fda.govgoogle.com

To overcome issues like potential esophageal irritation associated with conventional alendronate tablets, researchers have developed effervescent tablet formulations. semanticscholar.org An effervescent tablet is designed to dissolve or disperse in water before administration, a process driven by a chemical reaction between an acid source and a carbonate or bicarbonate source in the presence of water. semanticscholar.orgwjpps.com

This formulation approach offers the advantage of administering the drug in a liquid, buffered solution, which can minimize local irritation in the upper gastrointestinal tract. semanticscholar.orgwjpps.com The development of an effervescent tablet containing both alendronate sodium and cholecalciferol involves careful selection of excipients.

Key Components in Effervescent Formulations:

Effervescent Couple: The core of the technology, typically a combination of an acid (like citric acid or malic acid) and an alkali (like sodium bicarbonate). semanticscholar.orgjddtonline.info

Binders: To ensure tablet integrity, binders such as Polyvinylpyrrolidone (PVP-K30) are used. semanticscholar.org

Fillers/Diluents: Excipients like maltodextrin (B1146171) can be included. semanticscholar.org

Sweeteners and Flavors: To improve palatability, sweeteners like sodium saccharin (B28170) and various flavors are added. semanticscholar.org

Stabilizers: Antioxidants such as sodium metabisulphite may be included to protect the active ingredients from degradation. semanticscholar.org

The compatibility of the active ingredients with these excipients is paramount and is confirmed using analytical techniques discussed in section 8.2.3. Studies have shown no significant interaction between the drugs and the selected excipients in these formulations. semanticscholar.orgresearchgate.net

| Component Type | Excipient Example | Function |

|---|---|---|

| Active Ingredient | Alendronate Sodium | Anti-resorptive agent |

| Active Ingredient | Cholecalciferol (Vitamin D3) | Vitamin supplement |

| Acid Source | Citric Acid, Malic Acid | Reacts with bicarbonate to produce effervescence |

| Alkali Source | Sodium Bicarbonate | Reacts with acid to produce CO2 gas |

| Binder | PVP-K30 | Aids in granulation and tablet formation |

| Sweetener | Sodium Saccharin | Improves taste |

| Preservative/Stabilizer | Sodium Benzoate, Sodium Metabisulphite | Ensures stability |

A significant challenge in the oral delivery of alendronate is its exceptionally low bioavailability, which is typically less than 1%. isciii.esmdpi.com This is due to its high polarity and poor membrane permeability. Consequently, extensive research has focused on developing advanced delivery systems to enhance its absorption.

Novel Drug Delivery Systems for Alendronate:

Liposomal Formulations: Encapsulating alendronate in nano-liposomes has been shown to improve gastric tolerability and is predicted to increase bioavailability. isciii.es Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like alendronate.

Polymeric Nanoparticles (NPs): Chitosan (B1678972), a biocompatible and biodegradable polymer, has been widely used to formulate nanoparticles for alendronate delivery. clinmedjournals.orgclinmedjournals.org These nanoparticles are typically prepared using the ionotropic gelation method, where the positively charged chitosan interacts with a polyanion like sodium tripolyphosphate (TPP) to form NPs that entrap the drug. clinmedjournals.orgclinmedjournals.org These systems can provide sustained release and protect the drug in the gastrointestinal tract. clinmedjournals.org

Solid Lipid Nanoparticles (SLPs): SLPs are another promising carrier system. Formulations using lipids like Compritol 888 and Gelucire 44/14, stabilized by surfactants like Cremophor A 25, have been developed. mdpi.com These systems can provide prolonged drug release over many hours. mdpi.com

Alternative Routes of Administration: To bypass the gastrointestinal tract entirely, other routes have been explored. Intrapulmonary and nasal delivery of alendronate have demonstrated significantly higher bioavailability compared to the oral route in preclinical studies. mdpi.com

| Delivery System | Key Materials | Preparation Method | Primary Advantage |

|---|---|---|---|

| Liposomes | Phospholipids (e.g., Lecithin), Cholesterol | Thin-film hydration, Sonication | Improved gastric tolerability, potential for enhanced bioavailability. isciii.es |

| Polymeric Nanoparticles | Chitosan, Sodium Tripolyphosphate (TPP) | Ionotropic Gelation | Sustained release, biocompatible, potential to enhance oral absorption. clinmedjournals.orgclinmedjournals.org |

| Solid Lipid Nanoparticles | Compritol 888, Gelucire 44/14, Cremophor A 25 | Hot Homogenization and Ultrasonication | Prolonged drug release, good stability. mdpi.com |

In Vitro Dissolution Methodologies for Combination Formulations

The development of in vitro dissolution methodologies for combination drug products like Fosamax Plus D, which contains both alendronate sodium and cholecalciferol (vitamin D3), presents unique challenges due to the differing physicochemical properties of the active pharmaceutical ingredients (APIs). Alendronate is a polar, water-soluble compound, while cholecalciferol is nonpolar and practically insoluble in water. fda.govgeneesmiddeleninformatiebank.nl Consequently, separate and specific dissolution methods are often required for each component to ensure product quality and performance. geneesmiddeleninformatiebank.nl

Dissolution Method for Alendronate Sodium

For the alendronate component, a common approach involves High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector. researchgate.netresearchgate.net One validated method utilizes a Hamilton PRP-X500 column with a mobile phase of 0.01% trifluoroacetic acid in water, adjusted to a pH of 2.5. researchgate.netresearchgate.net The flow rate is maintained at 1.5 mL/min. researchgate.netresearchgate.net

Alternatively, the United States Pharmacopeia (USP) provides a dissolution method for alendronate sodium tablets using a USP Apparatus 2 (paddle) at 50 rpm in 900 mL of water. usp.org The analysis is also performed using HPLC. usp.org Regulatory bodies have reviewed and found the proposed in vitro dissolution method for alendronate in the combination tablet to be acceptable, although discussions around the acceptance criteria have occurred. fda.gov For instance, a proposed criterion of not less than a certain amount of alendronate sodium dissolved in 20 minutes was compared to the standard for the single-entity alendronate tablet, which specifies a 15-minute time point. fda.gov

Dissolution Method for Cholecalciferol (Vitamin D3)

Due to its poor aqueous solubility, the dissolution testing of cholecalciferol requires a different strategy. google.com A reversed-phase HPLC method with an ultraviolet (UV) detector is typically employed for its quantification. researchgate.netresearchgate.net A validated method uses a Zorbax SB CN column with a mobile phase consisting of a water, methanol, and acetonitrile (B52724) mixture (20:72:8 v/v/v) at a flow rate of 1.2 mL/min, with UV detection at 266 nm. researchgate.netresearchgate.net

The dissolution medium for cholecalciferol often includes a surfactant to enhance its solubility. google.com For example, a 1% sodium dodecyl sulfate (B86663) (SDS) medium has been used. google.com Another approach mentioned in the USP for cholecalciferol tablets involves a medium of 0.1% octoxynol-9 in water, using a USP Apparatus 2 (paddle) at 75 rpm. usp.org Given the low dose of cholecalciferol in the combination tablet, it may be necessary to use multiple tablets in the dissolution vessel to achieve a detectable signal. google.com

The development of a distinct and acceptable in vitro dissolution method for the vitamin D3 component is considered crucial for quality control and stability testing of the combination product. fda.gov Initially, there was a proposal to use the alendronate dissolution as a surrogate marker for vitamin D3 release, but this was deemed inappropriate due to their significant differences in polarity and water solubility. fda.gov

Integrated Analytical Approaches and Validation

Research has focused on developing and validating comprehensive analytical protocols that can handle the simultaneous or separate analysis of both active ingredients from the combination tablet during in vitro dissolution studies. These methods are validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net Such validated methods are essential for routine quality control laboratory analysis. researchgate.netresearchgate.net

Public assessment reports from regulatory agencies confirm that for generic versions of the combination product, specific dissolution tests are developed for each active substance. geneesmiddeleninformatiebank.nl These reports also show that dissolution data are provided for various aqueous media, including at pH 1.2, 4.5, and 6.8, to characterize the drug release profile under different conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

The following tables summarize the key parameters of the dissolution methodologies discussed:

Table 1: In Vitro Dissolution Method for Alendronate Sodium

| Parameter | Method 1 | USP Method |

|---|---|---|

| Apparatus | Not Specified | USP Apparatus 2 (Paddle) |

| Dissolution Medium | Not Specified | Water |

| Volume | Not Specified | 900 mL |

| Agitation Speed | Not Specified | 50 rpm |

| Analytical Method | HPLC with RI Detector | HPLC |

| Column | Hamilton PRP-X500 (150 x 4.6) mm, 7 µ | Not Specified |

| Mobile Phase | 0.01% Trifluoroacetic acid in water, pH 2.5 | Not Specified |

| Flow Rate | 1.5 mL/min | Not Specified |

Data sourced from multiple references. researchgate.netresearchgate.netusp.org

Table 2: In Vitro Dissolution Method for Cholecalciferol (Vitamin D3)

| Parameter | Method 1 | USP Method |

|---|---|---|

| Apparatus | Not Specified | USP Apparatus 2 (Paddle) |

| Dissolution Medium | Surfactant medium (e.g., 1% SDS) | 0.1% octoxynol-9 in water |

| Volume | 500 mL (with 3 tablets) | 500 mL |

| Agitation Speed | Not Specified | 75 rpm |

| Analytical Method | RP-HPLC with UV Detector | HPLC |

| Column | Zorbax SB CN (150 x 4.6) mm, 5 µ | Not Specified |

| Mobile Phase | Water:Methanol:Acetonitrile (20:72:8 v/v/v) | Not Specified |

| Flow Rate | 1.2 mL/min | Not Specified |

| UV Wavelength | 266 nm | Not Specified |

Data sourced from multiple references. researchgate.netresearchgate.netusp.orggoogle.com

Future Research Directions in Bisphosphonate Vitamin D Combinations

Elucidation of Unexplored Molecular Mechanisms and Signaling Pathways

While the individual mechanisms of alendronate and cholecalciferol are well-documented, the precise molecular interplay and signaling pathways affected by their combined administration remain a fertile ground for investigation. Alendronate inhibits farnesyl pyrophosphate synthase in osteoclasts, leading to their apoptosis and reduced bone resorption. Cholecalciferol, on the other hand, is metabolized to its active form, calcitriol (B1668218), which binds to the vitamin D receptor (VDR). elsevierpure.com This ligand-receptor complex then modulates the transcription of numerous genes involved in calcium and phosphate (B84403) homeostasis, crucial for bone mineralization. elsevierpure.com

Future research should focus on identifying unique signaling cascades that are activated or inhibited by the co-administration of these two agents. It is hypothesized that their combined effect may extend beyond a simple additive model. For instance, investigations are needed to explore whether vitamin D's influence on calcium homeostasis and osteoblast function creates a more favorable environment for the anti-resorptive action of alendronate. The potential for cross-talk between the VDR signaling pathway and the pathways affected by bisphosphonate-induced osteoclast inhibition is an area ripe for exploration. The impact of this combination on the expression of key regulators of bone remodeling, such as RANKL and osteoprotegerin, beyond what is seen with monotherapy, warrants deeper investigation. elsevierpure.com Unraveling these intricate molecular interactions will be crucial for developing more effective and targeted combination therapies for osteoporosis.

Development and Validation of Novel Preclinical Models for Bone Disease

The development of new therapeutic strategies relies heavily on the availability of robust and predictive preclinical models. While ovariectomized (OVX) rats have been a cornerstone in osteoporosis research, mimicking postmenopausal bone loss, they may not fully recapitulate the complexity of the human disease, especially in the context of vitamin D deficiency. researchgate.netnih.gov Similarly, studies have highlighted the limitations of using immunodeficient mice for osteoporosis research, as the immune system plays a significant role in bone homeostasis. isciii.es

There is a pressing need for the development and validation of more sophisticated preclinical models that can more accurately reflect the multifaceted nature of osteoporosis. This includes models that incorporate not only estrogen deficiency but also chronic vitamin D insufficiency, aging, and other common comorbidities. Furthermore, the development of humanized animal models could provide invaluable insights into the efficacy and safety of new drug combinations. isciii.es Validating these novel models by comparing their pathological features and response to treatment with clinical data will be essential to ensure their translational relevance. Such advanced preclinical models will be instrumental in screening new therapeutic agents and optimizing combination therapies like bisphosphonates and vitamin D.

Advanced Pharmaceutical Delivery Systems and Stability Enhancements

The oral bioavailability of bisphosphonates like alendronate is notoriously low, and their administration is associated with specific dosing requirements to minimize gastrointestinal side effects. nih.gov While the combination with vitamin D in a single tablet improves convenience, future research into advanced pharmaceutical delivery systems could significantly enhance the therapeutic profile of this combination. researchgate.netnih.gov

Nano-drug delivery systems (NDDSs), such as liposomes and polymeric nanoparticles, offer promising avenues for improving the solubility, stability, and targeted delivery of both alendronate and vitamin D. dovepress.commdpi.com These systems can be engineered to protect the active pharmaceutical ingredients from degradation in the gastrointestinal tract, increase their absorption, and potentially target them directly to bone tissue. dovepress.com This could lead to a reduction in the required dose, thereby minimizing potential side effects. Furthermore, research into novel formulations that enhance the stability of the combination product is crucial. For instance, the development of solid dispersions of vitamin D with cyclodextrins has been explored to improve its stability in complex formulations. google.com Continued innovation in drug delivery and formulation science will be key to maximizing the therapeutic benefits of bisphosphonate-vitamin D combinations.

| Delivery System | Potential Advantages | Key Research Focus |

|---|---|---|

| Liposomes | Improved bioavailability, targeted delivery, reduced systemic toxicity. | Formulation stability, targeted ligand incorporation, controlled release kinetics. |

| Polymeric Nanoparticles | Sustained drug release, protection from degradation, enhanced cellular uptake. | Biocompatibility of polymers, drug loading efficiency, surface modification for bone targeting. |

| Microneedles | Non-invasive transdermal delivery, bypassing gastrointestinal tract. | Drug stability in the formulation, patient acceptability, delivery efficiency. |

| Solid Dispersions | Enhanced stability and dissolution of poorly soluble drugs like vitamin D. | Selection of appropriate carriers, long-term stability studies, manufacturing scalability. |

Integration of Omics Technologies in Bone Metabolism Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study complex biological systems in a holistic and unbiased manner. nih.govresearchgate.net The application of these technologies to bone metabolism research holds immense promise for understanding the nuanced effects of bisphosphonate-vitamin D combinations and for paving the way toward personalized medicine in osteoporosis management. mdpi.com

Genomic studies, including genome-wide association studies (GWAS), can help identify genetic polymorphisms that influence an individual's response to alendronate and vitamin D therapy. nih.govnih.gov For example, variations in the genes for the vitamin D receptor (VDR) or enzymes involved in vitamin D metabolism can affect treatment efficacy. nih.govnih.gov Transcriptomics can reveal changes in gene expression profiles in bone cells in response to combination therapy, offering insights into the underlying molecular mechanisms. nih.gov Proteomics can identify alterations in protein expression and signaling pathways, providing a more direct picture of the cellular response. nih.gov Metabolomics, the study of small molecule metabolites, can uncover metabolic signatures associated with treatment response and provide novel biomarkers for monitoring therapeutic efficacy. tandfonline.commdpi.com

The integration of these multi-omics datasets will provide a comprehensive, systems-level understanding of how bisphosphonate-vitamin D combinations impact bone biology. nih.govnih.gov This knowledge will be instrumental in identifying novel therapeutic targets, developing biomarkers for patient stratification, and ultimately, tailoring treatment strategies to the individual patient for optimal outcomes.

| Omics Technology | Primary Focus | Potential Application in Bone Research |

|---|---|---|

| Genomics | Analysis of DNA sequences and variations. | Identifying genetic predispositions to osteoporosis and predicting response to therapy. nih.govnih.gov |

| Transcriptomics | Study of RNA transcripts to understand gene expression. | Revealing gene expression changes in bone cells following treatment with alendronate and vitamin D. nih.gov |

| Proteomics | Large-scale study of proteins and their functions. | Identifying protein signatures and signaling pathways affected by combination therapy. nih.gov |

| Metabolomics | Analysis of small molecules (metabolites) within cells and tissues. | Discovering metabolic biomarkers to monitor treatment efficacy and disease progression. tandfonline.commdpi.com |

Q & A

Q. What are the foundational study designs used to evaluate the pharmacokinetic interaction between alendronate and vitamin D3 in Fosamax Plus D?

Randomized controlled trials (RCTs) and crossover studies are commonly employed. Key considerations include:

- Control Groups : Use alendronate-only and vitamin D3-only arms to isolate synergistic effects .

- Dosage Standardization : Ensure fixed ratios of alendronate (e.g., 70 mg) and vitamin D3 (e.g., 2800 IU) to minimize variability .

- Endpoint Selection : Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) and serum 25-hydroxyvitamin D levels to assess bioavailability .

Q. How do researchers control for confounding variables such as baseline vitamin D status in this compound trials?

- Stratified Randomization : Group participants by baseline vitamin D levels (e.g., deficient, insufficient, sufficient) .

- Covariate Adjustment : Use multivariate regression to account for dietary intake, sunlight exposure, and comorbidities .

- Supplementation Protocols : Standardize calcium and vitamin D supplementation across cohorts to isolate drug effects .

Advanced Research Questions

Q. What methodologies resolve contradictions in meta-analyses regarding this compound’s efficacy in reducing fracture risk compared to monotherapy?

- Heterogeneity Analysis : Apply I² statistics to quantify variability across studies; subgroup analyses by age, sex, and osteoporosis severity can clarify discrepancies .

- Individual Participant Data (IPD) Meta-Analysis : Pool raw data from multiple trials to re-analyze outcomes with uniform statistical models .

- Bayesian Network Models : Evaluate conditional probabilities of fracture risk reduction under varying adherence rates and comorbidities .

Q. How should longitudinal studies address non-adherence and drop-out biases in this compound research?

- Intention-to-Treat (ITT) Analysis : Include all randomized participants, regardless of adherence, to preserve baseline comparability .

- Sensitivity Analyses : Compare ITT results with per-protocol analyses to quantify bias magnitude .

- Missing Data Imputation : Use multiple imputation or mixed-effects models to handle incomplete follow-up data .

Q. What experimental designs optimize the assessment of this compound’s long-term skeletal safety profile?

- Post-Marketing Surveillance Cohorts : Leverage registries like the FDA Adverse Event Reporting System (FAERS) to monitor rare events (e.g., atypical femoral fractures) .

- Preclinical Models : Use ovariectomized rodents to simulate postmenopausal osteoporosis and evaluate long-term bone remodeling .

- Dose-Escalation Studies : Incrementally increase vitamin D3 doses to identify thresholds for hypercalcemia risk .

Methodological Best Practices

Q. What statistical techniques are recommended for analyzing time-to-event outcomes (e.g., fracture incidence) in this compound trials?

- Cox Proportional Hazards Models : Adjust for covariates like age, BMD, and prior fractures .

- Kaplan-Meier Curves : Visualize cumulative fracture-free survival with log-rank tests for between-group comparisons .

- Competing Risks Analysis : Account for mortality or discontinuation as competing events .

Q. How should researchers present pharmacokinetic data in this compound studies to meet journal standards?

- Tables : Summarize AUC (area under the curve), Cmax, and half-life values with 95% confidence intervals .

- Figures : Use line graphs to depict serum concentration-time profiles, annotated with dose intervals .

- Supplementary Material : Include raw pharmacokinetic datasets for reproducibility .

Addressing Data Limitations

Q. What strategies mitigate selection bias in observational studies of this compound’s real-world effectiveness?

Q. How can researchers validate self-reported adherence data in this compound trials?

- Biochemical Markers : Measure urinary alendronate excretion or serum vitamin D3 levels to corroborate self-reports .

- Electronic Monitoring : Use pill bottles with embedded sensors to track real-time adherence .

Emerging Research Frontiers

Q. What novel biomarkers are being explored to predict this compound responsiveness in heterogeneous populations?

- Genetic Polymorphisms : Investigate variants in CYP2R1 (vitamin D metabolism) and ALPL (alendronate pharmacokinetics) .

- MicroRNA Panels : Profile circulating miRNAs linked to osteoclast regulation (e.g., miR-133a, miR-21) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.